4-(4-Chlorophenyl)but-3-enenitrile
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Overview
Description
4-(4-Chlorophenyl)but-3-enenitrile is an organic compound with the molecular formula C10H8ClN. It is characterized by the presence of a chlorophenyl group attached to a butenenitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)but-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)but-3-enenitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)but-3-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)but-3-enenitrile: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)but-3-enenitrile: Contains a methyl group instead of chlorine.
4-(4-Nitrophenyl)but-3-enenitrile: Contains a nitro group instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)but-3-enenitrile is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and properties. The chlorine atom can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
Properties
CAS No. |
81981-18-2 |
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Molecular Formula |
C10H8ClN |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
4-(4-chlorophenyl)but-3-enenitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h1,3-7H,2H2 |
InChI Key |
OVLCNDYIHKBPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCC#N)Cl |
Origin of Product |
United States |
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